molecular formula C74H112N18O16 B12361212 H-Phe-Leu-Gln-His-Ile-Ile-Gly-Ala-Leu-Thr-His-Ile-Phe-OH

H-Phe-Leu-Gln-His-Ile-Ile-Gly-Ala-Leu-Thr-His-Ile-Phe-OH

Cat. No.: B12361212
M. Wt: 1509.8 g/mol
InChI Key: UCISLTKZVWMBPM-FKQTUPNNSA-N
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Description

The compound H-Phe-Leu-Gln-His-Ile-Ile-Gly-Ala-Leu-Thr-His-Ile-Phe-OH is a peptide composed of a sequence of amino acids. Each amino acid in this sequence plays a crucial role in the structure and function of the peptide. Peptides like this one are often studied for their potential biological activities and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Phe-Leu-Gln-His-Ile-Ile-Gly-Ala-Leu-Thr-His-Ile-Phe-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is activated and coupled to the resin-bound peptide chain.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In an industrial setting, the production of peptides like This compound can be scaled up using automated peptide synthesizers. These machines streamline the SPPS process, allowing for the efficient production of large quantities of peptides with high purity.

Chemical Reactions Analysis

Types of Reactions

H-Phe-Leu-Gln-His-Ile-Ile-Gly-Ala-Leu-Thr-His-Ile-Phe-OH: can undergo various chemical reactions, including:

    Oxidation: This reaction can modify specific amino acids, such as methionine or cysteine, if present.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups to alter the peptide’s properties.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, performic acid.

    Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

    Substitution Reagents: Various chemical reagents depending on the desired modification.

Major Products

The products formed from these reactions depend on the specific amino acids involved and the reaction conditions. For example, oxidation of methionine results in methionine sulfoxide.

Scientific Research Applications

H-Phe-Leu-Gln-His-Ile-Ile-Gly-Ala-Leu-Thr-His-Ile-Phe-OH: has several applications in scientific research:

    Chemistry: Studying the peptide’s structure and reactivity.

    Biology: Investigating its role in biological processes and interactions with other biomolecules.

    Medicine: Exploring its potential therapeutic effects, such as antimicrobial or anticancer activities.

    Industry: Utilizing the peptide in the development of new materials or as a component in biochemical assays.

Mechanism of Action

The mechanism of action of H-Phe-Leu-Gln-His-Ile-Ile-Gly-Ala-Leu-Thr-His-Ile-Phe-OH depends on its specific biological activity. Generally, peptides exert their effects by binding to specific molecular targets, such as receptors or enzymes, and modulating their activity. The pathways involved can vary widely based on the peptide’s structure and function.

Comparison with Similar Compounds

Similar Compounds

    H-His-Aib-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Val-Ser-Ser-Tyr-Leu-Glu-Gly-Gln-Ala-Ala-Lys: Another peptide with a different sequence and potentially different biological activities.

    H-Tyr-Aib-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Tyr-Ser-Ile-Aib-Leu-Asp-Lys-Ile-Ala-Gln: A peptide with a similar structure but different amino acid composition.

Uniqueness

H-Phe-Leu-Gln-His-Ile-Ile-Gly-Ala-Leu-Thr-His-Ile-Phe-OH: is unique due to its specific sequence of amino acids, which determines its structure, stability, and biological activity. The presence of certain amino acids, such as histidine and phenylalanine, can significantly influence its interactions with molecular targets and its overall function.

Properties

Molecular Formula

C74H112N18O16

Molecular Weight

1509.8 g/mol

IUPAC Name

(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C74H112N18O16/c1-13-41(8)59(91-72(105)61(43(10)15-3)90-68(101)54(32-48-34-77-37-80-48)86-65(98)51(26-27-57(76)94)83-66(99)52(28-39(4)5)85-64(97)50(75)30-46-22-18-16-19-23-46)70(103)79-36-58(95)82-44(11)63(96)84-53(29-40(6)7)67(100)92-62(45(12)93)73(106)87-55(33-49-35-78-38-81-49)69(102)89-60(42(9)14-2)71(104)88-56(74(107)108)31-47-24-20-17-21-25-47/h16-25,34-35,37-45,50-56,59-62,93H,13-15,26-33,36,75H2,1-12H3,(H2,76,94)(H,77,80)(H,78,81)(H,79,103)(H,82,95)(H,83,99)(H,84,96)(H,85,97)(H,86,98)(H,87,106)(H,88,104)(H,89,102)(H,90,101)(H,91,105)(H,92,100)(H,107,108)/t41-,42-,43-,44-,45+,50-,51-,52-,53-,54-,55-,56-,59-,60-,61-,62-/m0/s1

InChI Key

UCISLTKZVWMBPM-FKQTUPNNSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=CC=C4)N

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CC2=CN=CN2)NC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)CNC(=O)C(C(C)CC)NC(=O)C(C(C)CC)NC(=O)C(CC3=CN=CN3)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=CC=C4)N

Origin of Product

United States

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